![molecular formula C27H21F10NO3 B12615867 1(2H)-Quinolineethanol, 3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-a-(trifluoromethyl)-, (aS,2R)-](/img/structure/B12615867.png)
1(2H)-Quinolineethanol, 3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-a-(trifluoromethyl)-, (aS,2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Quinolineethanol, 3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-a-(trifluoromethyl)-, (aS,2R)- is a complex organic compound characterized by its unique structure, which includes multiple fluorinated groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1(2H)-Chinolinethanol, 3,4-Dihydro-2-[3-(1,1,2,2-Tetrafluorethoxy)phenyl]-5-[3-(Trifluormethoxy)phenyl]-a-(Trifluormethyl)-, (aS,2R)- beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Chinolinkerns, gefolgt von der Einführung der fluorierten Phenylgruppen durch nukleophile Substitutionsreaktionen. Die letzten Schritte umfassen die Reduktion des Chinolinrings und die Addition der Ethanohlgruppe unter kontrollierten Bedingungen, um die gewünschte Stereochemie zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen umfassen, um Ausbeute und Reinheit zu optimieren. Die Verwendung von Hochdruck-Flüssigkeitschromatographie (HPLC) und anderen Reinigungstechniken ist unerlässlich, um das Endprodukt von Nebenprodukten der Reaktion zu isolieren.
Analyse Chemischer Reaktionen
Reaktionstypen
1(2H)-Chinolinethanol, 3,4-Dihydro-2-[3-(1,1,2,2-Tetrafluorethoxy)phenyl]-5-[3-(Trifluormethoxy)phenyl]-a-(Trifluormethyl)-, (aS,2R)- unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Chinolinderivaten mit unterschiedlichen funktionellen Gruppen oxidiert werden.
Reduktion: Reduktionsreaktionen können den Chinolinring modifizieren und seine elektronischen Eigenschaften beeinflussen.
Substitution: Nukleophile und elektrophile Substitutionsreaktionen können neue funktionelle Gruppen an die Phenylringe einführen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen starke Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriummethoxid. Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Chinolin-N-Oxiden führen, während die Reduktion Dihydrochinolinderivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
1(2H)-Chinolinethanol, 3,4-Dihydro-2-[3-(1,1,2,2-Tetrafluorethoxy)phenyl]-5-[3-(Trifluormethoxy)phenyl]-a-(Trifluormethyl)-, (aS,2R)- hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexer organischer Moleküle.
Biologie: Untersucht wegen seines Potenzials als bioaktive Verbindung mit antimikrobiellen und anticancerigen Eigenschaften.
Medizin: Erforscht wegen seines potenziellen Einsatzes in der Medikamentenentwicklung, insbesondere bei der gezielten Ansteuerung spezifischer molekularer Pfade.
Industrie: In der Entwicklung fortschrittlicher Materialien mit einzigartigen elektronischen und optischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 1(2H)-Chinolinethanol, 3,4-Dihydro-2-[3-(1,1,2,2-Tetrafluorethoxy)phenyl]-5-[3-(Trifluormethoxy)phenyl]-a-(Trifluormethyl)-, (aS,2R)- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren, wodurch zelluläre Pfade beeinflusst werden. Beispielsweise kann sie bestimmte Enzyme hemmen, die an der DNA-Replikation beteiligt sind, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt.
Wirkmechanismus
The mechanism of action of 1(2H)-Quinolineethanol, 3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-a-(trifluoromethyl)-, (aS,2R)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1(2H)-Chinolinethanol, 3,4-Dihydro-2-[3-(1,1,2,2-Tetrafluorethoxy)phenyl]-5-[3-(Trifluormethoxy)phenyl]-a-(Trifluormethyl)-, (aR,2S)-: Ein Stereoisomer mit unterschiedlicher biologischer Aktivität.
1(2H)-Chinolinethanol, 3,4-Dihydro-2-[3-(1,1,2,2-Tetrafluorethoxy)phenyl]-5-[3-(Trifluormethoxy)phenyl]-a-(Trifluormethyl)-, (aS,2S)-: Ein weiteres Stereoisomer mit unterschiedlichen Eigenschaften.
Einzigartigkeit
Die Einzigartigkeit von 1(2H)-Chinolinethanol, 3,4-Dihydro-2-[3-(1,1,2,2-Tetrafluorethoxy)phenyl]-5-[3-(Trifluormethoxy)phenyl]-a-(Trifluormethyl)-, (aS,2R)- liegt in seiner spezifischen Stereochemie und dem Vorhandensein mehrerer fluorierter Gruppen, die zu seinen unterschiedlichen chemischen und biologischen Eigenschaften beitragen.
Eigenschaften
Molekularformel |
C27H21F10NO3 |
|---|---|
Molekulargewicht |
597.4 g/mol |
IUPAC-Name |
1,1,1-trifluoro-3-[2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinolin-1-yl]propan-2-ol |
InChI |
InChI=1S/C27H21F10NO3/c28-24(29)26(33,34)40-17-6-2-5-16(13-17)21-11-10-20-19(15-4-1-7-18(12-15)41-27(35,36)37)8-3-9-22(20)38(21)14-23(39)25(30,31)32/h1-9,12-13,21,23-24,39H,10-11,14H2 |
InChI-Schlüssel |
GUUGXBLNGYDANT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC=C2N(C1C3=CC(=CC=C3)OC(C(F)F)(F)F)CC(C(F)(F)F)O)C4=CC(=CC=C4)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



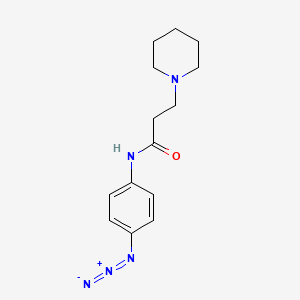
![(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine](/img/structure/B12615797.png)



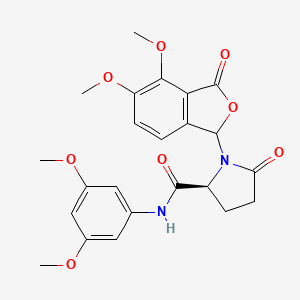
![(1S,3R,3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-benzyl-6'-chloro-7'-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12615820.png)
![5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine](/img/structure/B12615824.png)
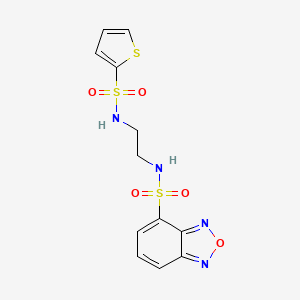
![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide](/img/structure/B12615828.png)
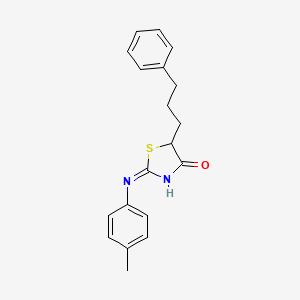
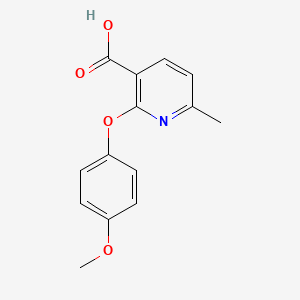
![2-[4-(1-Phenylethyl)piperazin-1-yl]-1-(thiophen-3-yl)ethan-1-one](/img/structure/B12615842.png)
